![molecular formula C11H11NO2S2 B4584130 3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4584130.png)
3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of thiazolidinedione derivatives, including compounds similar to 3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione, often involves Knoevenagel condensation or related chemical reactions. These methods enable the formation of the thiazolidinedione core with specific substituents contributing to the compound's biological activity. For instance, studies have explored the synthesis of thiazolidinedione derivatives for their potential as ERK1/2 inhibitors and antimicrobial agents, highlighting the versatility of these synthetic routes (Li et al., 2009), (Prakash et al., 2011).
Molecular Structure Analysis
The molecular structure of thiazolidinediones plays a critical role in their chemical and biological properties. Structural analysis often involves spectroscopic methods, such as FT-IR, FT-Raman, UV–Vis, and NMR, to determine the configuration and electronic characteristics of the molecule. These analyses can provide insights into the compound's reactivity and potential interactions with biological targets (Thirunavukkarasu et al., 2018).
Chemical Reactions and Properties
Thiazolidinediones, including 3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione, can undergo various chemical reactions, contributing to their versatility as synthetic intermediates and therapeutic agents. Cycloaddition reactions, for example, have been explored for the synthesis of novel compounds with potential antimicrobial activity. These reactions highlight the compound's ability to participate in complex synthetic pathways, leading to a wide range of biological activities (Ead et al., 1990).
Scientific Research Applications
Chemical Synthesis Enhancement
Research by Rábarová et al. (2004) explored the reactions of active methylene compounds, including 1,3-thiazolidine-2,4-dione, with 5-arylfuran-2-carboxaldehydes, observing enhanced yields and reduced reaction times under microwave irradiation (Rábarová et al., 2004). This signifies the compound's role in facilitating more efficient chemical syntheses.
Biological Activity Studies
Mohanty et al. (2015) synthesized derivatives of 5-(aminomethylene)thiazolidine-2,4-diones, including compounds structurally similar to the query chemical, and found these derivatives to exhibit notable antibacterial and antifungal activities, though without high cytotoxicity (Mohanty et al., 2015).
Antimicrobial Potential
Studies on compounds structurally related to 3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione have shown a range of antimicrobial activities. For instance, Prakash et al. (2011) synthesized 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, demonstrating good antibacterial activity against gram-positive bacteria and notable antifungal activity (Prakash et al., 2011).
Cancer Research
Zi-cheng Li (2013) synthesized derivatives of 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione, including structurally similar compounds, and found them to exhibit significant anticancer activity against various cancer cell lines, offering a promising lead for cancer inhibitory agents (Li Zi-cheng, 2013).
properties
IUPAC Name |
(5E)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-3-12-10(13)9(16-11(12)14)6-8-5-4-7(2)15-8/h4-6H,3H2,1-2H3/b9-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEWDNXLQQBOTJ-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(S2)C)SC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(S2)C)/SC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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